Cdk9-IN-10
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Overview
Description
CDK9-IN-10 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a serine/threonine kinase that plays a crucial role in regulating transcriptional elongation by phosphorylating the RNA polymerase II C-terminal domain. Dysregulation of CDK9 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK9-IN-10 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CDK9-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
CDK9-IN-10 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation: Researchers use this compound to investigate the mechanisms of transcriptional elongation and the regulation of gene expression.
Drug Development: This compound serves as a lead compound for the development of new CDK9 inhibitors with improved efficacy and safety profiles.
Biological Studies: It is used to explore the biological functions of CDK9 in different cellular processes, such as cell cycle regulation and apoptosis.
Mechanism of Action
CDK9-IN-10 exerts its effects by selectively inhibiting CDK9 activity. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the RNA polymerase II C-terminal domain. This phosphorylation is essential for the transition from transcriptional initiation to elongation. By inhibiting CDK9, this compound disrupts this process, leading to reduced transcriptional elongation and decreased expression of genes critical for cell survival and proliferation .
Comparison with Similar Compounds
CDK9-IN-10 is compared with other CDK9 inhibitors to highlight its uniqueness:
Flavopiridol: One of the first CDK inhibitors, but less selective for CDK9.
Dinaciclib: A potent CDK inhibitor with activity against multiple CDKs, including CDK9.
SNS-032: A selective CDK9 inhibitor with a different chemical structure and mechanism of action
This compound stands out due to its high selectivity for CDK9 and its potential for use in combination therapies to enhance anticancer effects .
Properties
IUPAC Name |
5,8-dihydroxy-2-phenyl-7-phenylmethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c23-16-11-18(15-9-5-2-6-10-15)27-22-20(16)17(24)12-19(21(22)25)26-13-14-7-3-1-4-8-14/h1-12,24-25H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHAZMRRNANBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C=C(O3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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